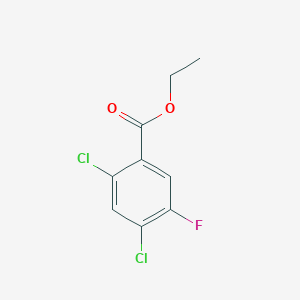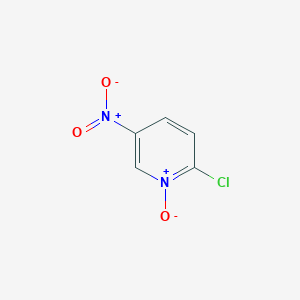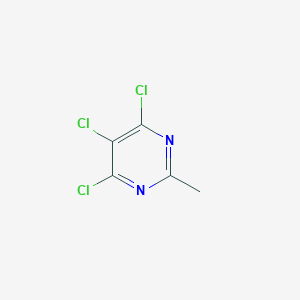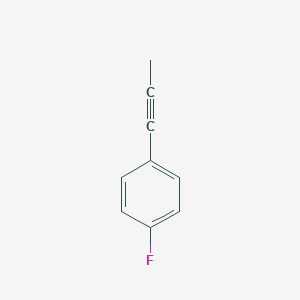
1-(4-Fluorophenyl)-1-propyne
Overview
Description
1-(4-Fluorophenyl)-1-propyne, also known as 4-fluoro-1-phenyl-1-butyne or 4-FPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Scientific Research Applications
Synthesis and Analytical Characterization
- Synthesis and Characterization of Derivatives : A study by Dybek et al. (2019) reported the synthesis and comprehensive analytical characterizations of substances based on the 1,2-diarylethylamine template, including fluorolintane, a derivative of 1-(4-Fluorophenyl)-1-propyne. This research included various spectroscopy and chromatography analyses.
Photochemistry and Photophysics
- Photodehalogenation and Generation of Intermediates : Protti et al. (2012) investigated the photodehalogenation of halogenated phenyl derivatives, generating phenyl cations and potentially benzyne intermediates. This study explored the effects of substituents on the reaction pathways and products (Protti et al., 2012).
Apoptosis Inducers
- Toxicity and Apoptosis Induction : Zhang et al. (2012) examined the toxicity of 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone, a compound related to 1-(4-Fluorophenyl)-1-propyne, on Spodoptera frugiperda (Sf9) cells. The study found that these compounds induced apoptosis in Sf9 cells (Zhang et al., 2012).
Organic Synthesis
- Regio- and Stereoselective Synthesis : Wang et al. (2009) conducted a study on the regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling. This research is relevant to the synthesis and manipulation of compounds like 1-(4-Fluorophenyl)-1-propyne (Wang et al., 2009).
Radiation Parameters in Bioactive Compounds
- Radiation Parameters in Potential Bioactive Compounds : Gedik et al. (2015) aimed to determine the radiation parameters of potential bioactive compounds, including those with a 4-fluorophenyl component, which is related to 1-(4-Fluorophenyl)-1-propyne. This research contributes to the understanding of radiation absorption in such compounds (Gedik et al., 2015).
Lignan Lactones Synthesis
- One-Pot Synthesis of Arylnaphthalene Lactones : Eghbali et al. (2008) investigated a one-pot multicomponent coupling reaction involving phenylacetylene, a compound structurally related to 1-(4-Fluorophenyl)-1-propyne, for the synthesis of arylnaphthalene lignan lactones. This synthesis approach is significant for the production of natural products with anticancer and antiviral properties (Eghbali et al., 2008).
Molecular Structure Analysis
- Molecular Structure and Spectroscopic Analysis : Najiya et al. (2014) synthesized and analyzed the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound related to 1-(4-Fluorophenyl)-1-propyne. The study included IR, NMR, and X-ray diffraction studies, providing insights into the molecular properties (Najiya et al., 2014).
Metalation of Acetylenes
- Metalation Reactions with Acetylenes : Becker et al. (1972) researched the metalation reactions of acetylenes, including those structurally related to 1-(4-Fluorophenyl)-1-propyne. The study focused on the effect of the metalating agent on these reactions, which is crucial in organic synthesis (Becker et al., 1972).
properties
IUPAC Name |
1-fluoro-4-prop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQAIEQVTBJVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1-propyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)

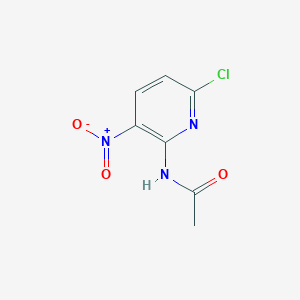
![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)


![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

